(S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid
Description
(S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid is a chiral compound featuring a piperazine core substituted with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a methyl group at the 3-position. The piperazine ring is further linked via a methylene bridge to a phenylacetic acid moiety. The Boc group enhances stability during synthetic processes, while the phenylacetic acid moiety may facilitate conjugation or bioactivity .
Properties
CAS No. |
923565-73-5 |
|---|---|
Molecular Formula |
C19H28N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[4-[[(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]acetic acid |
InChI |
InChI=1S/C19H28N2O4/c1-14-12-20(9-10-21(14)18(24)25-19(2,3)4)13-16-7-5-15(6-8-16)11-17(22)23/h5-8,14H,9-13H2,1-4H3,(H,22,23)/t14-/m0/s1 |
InChI Key |
FVQORRADVAYZAV-AWEZNQCLSA-N |
SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)CC(=O)O |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)CC(=O)O |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of appropriate amines with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group.
Attachment of the Phenylacetic Acid Moiety: The phenylacetic acid moiety can be introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a suitable phenylacetic acid derivative.
Final Deprotection: The Boc protecting group can be removed under mild acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylacetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant and Anxiolytic Properties
Research has indicated that compounds containing piperazine derivatives exhibit antidepressant and anxiolytic activities. The incorporation of (S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid into drug formulations could enhance efficacy in treating mood disorders by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
1.2 Anticancer Activity
Studies have explored the anticancer potential of piperazine derivatives. The compound's ability to interact with biological targets involved in cancer cell proliferation makes it a candidate for further investigation as a chemotherapeutic agent. Its structure allows for modifications that could enhance selectivity and reduce toxicity compared to existing treatments .
Synthesis of Bioactive Molecules
2.1 Synthetic Intermediate in Drug Development
(S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid serves as a versatile intermediate in the synthesis of more complex bioactive molecules. Its Boc group can be selectively deprotected under mild conditions, allowing for further functionalization and the introduction of various pharmacophores, which can lead to the development of novel therapeutic agents .
2.2 Peptide Synthesis
The compound's structure is conducive to peptide synthesis, particularly in the development of peptide-based drugs. The piperazine ring can serve as a scaffold for building peptide chains, potentially leading to compounds with enhanced stability and bioavailability .
Case Studies and Research Findings
To illustrate the applications of (S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid, several case studies highlight its utility:
Mechanism of Action
The mechanism of action of (S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can protect reactive sites during chemical reactions, allowing for selective modifications. Upon deprotection, the compound can interact with biological targets, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Features and Variations
The compound is compared to five analogs (Table 1) based on piperazine/piperidine cores, protecting groups, and substituents.
Table 1: Structural Comparison of (S)-2-(4-((4-(Boc)-3-methylpiperazin-1-yl)methyl)phenyl)acetic Acid and Analogs
Functional and Physicochemical Differences
Protecting Groups :
- The Boc group in the target compound and analogs offers acid stability, whereas the Fmoc group in is base-labile. This impacts synthetic strategies, particularly in peptide coupling or deprotection steps.
- The absence of a protecting group in simplifies synthesis but reduces stability under acidic conditions.
Substituent Effects: 3-Methyl vs. 3-Phenyl: The target compound’s 3-methyl group (vs. 3-phenyl in ) reduces steric hindrance and increases lipophilicity (higher logP). 2-Oxo Group: The 2-oxo group in introduces a ketone, altering electronic properties and hydrogen-bonding capacity compared to the target’s unmodified piperazine.
Core Structure :
- Piperidine-based lacks the second nitrogen in piperazine, reducing hydrogen-bonding sites and altering basicity.
Functional Groups: Carboxylic acid (target, ) vs.
Biological Activity
(S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid, a complex organic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) group, a piperazine ring, and a phenylacetic acid moiety, which contribute to its chemical reactivity and biological interactions.
- Molecular Formula: C19H28N2O4
- Molecular Weight: 348.4 g/mol
- IUPAC Name: 2-[4-[[(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]acetic acid
- CAS Number: 923565-73-5
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Ring: The piperazine ring is synthesized using di-tert-butyl dicarbonate (Boc2O) and appropriate amines.
- Attachment of the Phenylacetic Acid Moiety: This is accomplished through nucleophilic substitution reactions.
- Deprotection: The Boc group is removed under mild acidic conditions to yield the final product .
The biological activity of (S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid is primarily attributed to its interaction with specific enzymes and receptors. The Boc group serves as a protective element, allowing selective modifications that can enhance its biological efficacy once deprotected.
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological activities, including:
- Enzyme Inhibition: Potential interactions with specific enzymes could lead to therapeutic effects in diseases where these enzymes are dysregulated.
- Protein-Ligand Binding Studies: The compound's structure allows for investigations into its binding affinity and specificity towards various biological targets .
Case Studies and Research Findings
Recent studies have explored the biological implications of related compounds and their derivatives. For instance:
Table: Summary of Biological Activities of Related Compounds
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| NEU-1953 | T.b. brucei | EC50 < 0.03 μM | |
| Compound 1 | GPX4 | Covalent inhibition | |
| Compound 10a | Anti-trypanosome | Improved potency |
Notable Findings
- A study highlighted the improvement in aqueous solubility and pharmacokinetic profiles for analogs derived from similar structures, suggesting that modifications to the piperazine ring can significantly enhance biological activity against T.b. brucei .
- Electrophilic compounds targeting GPX4 have shown promise in inducing ferroptosis, indicating that structural features similar to those in (S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid may be relevant for developing new therapeutic agents .
Q & A
Q. Characterization :
- NMR : Confirm regiochemistry of the piperazine ring and acetic acid linkage (e.g., δ 1.4 ppm for Boc methyl groups, δ 3.5–4.0 ppm for piperazine protons) .
- HPLC : Purity assessment (≥97%) using a C18 column, mobile phase: methanol/water (70:30) .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₂₀H₂₉N₃O₄: 400.21) .
How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability, and what methods are used for its removal?
Basic Research Question
Methodological Answer:
The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during synthesis. However, it is acid-labile.
- Stability : Boc remains intact under basic or neutral conditions but decomposes in acidic environments (pH < 3) or with trifluoroacetic acid (TFA) .
- Deprotection : Use 20–50% TFA in DCM for 2–4 hours at room temperature. Monitor via TLC (Rf shift) or HPLC .
- Post-Deprotection Purification : Neutralize with aqueous NaHCO₃, extract with DCM, and dry over MgSO₄ .
What strategies optimize the coupling efficiency between the Boc-piperazine and phenylacetic acid derivatives?
Advanced Research Question
Methodological Answer:
Coupling efficiency depends on solvent polarity, temperature, and catalyst selection:
- Solvent Optimization : Polar aprotic solvents (DMF or DCM) improve reactivity. DMF is preferred for sterically hindered reactions .
- Catalysts : EDCI/HOBt or DCC/DMAP systems yield >80% efficiency. EDCI minimizes racemization in chiral centers .
- Temperature : Maintain 0–25°C to avoid Boc group cleavage.
- Monitoring : Use TLC (visualized with ninhydrin) or inline IR spectroscopy to track reaction progress .
How can researchers identify and mitigate impurities in the final product?
Advanced Research Question
Methodological Answer:
Common impurities include unreacted starting materials, de-Boc byproducts, and stereoisomers.
- HPLC-MS : Detect impurities at ≥0.1% levels. Use a gradient elution (acetonitrile/water + 0.1% formic acid) for separation .
- Chiral Chromatography : Resolve (S)- and (R)-isomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .
- Mitigation :
- Recrystallization from toluene/hexane removes non-polar impurities.
- Adjust coupling reaction pH to 7–8 to reduce hydrolysis byproducts .
What are the stability profiles of this compound under varying pH and temperature conditions?
Advanced Research Question
Methodological Answer:
Stability studies should follow ICH guidelines:
- pH Stability :
- Thermal Stability :
- Decomposition above 80°C (DSC/TGA data). Store at 2–8°C under nitrogen .
- Light Sensitivity : Protect from UV light to prevent phenylacetic acid degradation .
How can pharmacological activity assays be designed for this compound?
Advanced Research Question
Methodological Answer:
Assay design depends on the target (e.g., enzyme inhibition, receptor binding):
- Enzyme Inhibition :
- Cellular Uptake :
- In Vivo Models :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
